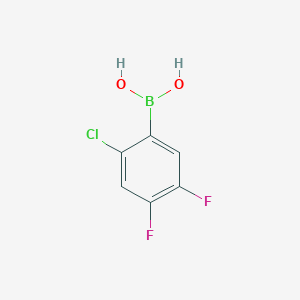![molecular formula C12H10ClNO2 B1469995 1-[(2-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1506517-99-2](/img/structure/B1469995.png)
1-[(2-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- A compound structurally related to 1-[(2-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid exhibited antimicrobial activity against various bacterial strains, including S. aureus, B. subtilis, A. hydrophila, E. coli, A. baumannii, and M. tuberculosis. This finding suggests potential use in developing antimicrobial agents (Nural et al., 2018).
Structural and Chemical Analysis
- A related pyrrole derivative demonstrated the importance of structural characterization in understanding chemical properties. Such studies are crucial for the development of new chemical entities with potential applications in various scientific fields (Silva et al., 2012).
Antitumoral Potential
- Derivatives of pyrrole, including those related to this compound, have been identified as potential antitumoral agents. Their structures were determined using synchrotron X-ray powder diffraction, highlighting the role of structural analysis in drug development (Silva et al., 2012).
Antimycobacterial Activity
- Pyrrole derivatives have shown significant activity against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis. The modification of phenyl rings in the pyrrole nucleus was key to enhancing this activity (Biava et al., 2008).
Supramolecular Chemistry
- Pyrrole-2-carboxylates have demonstrated potential as supramolecular synthons in crystal engineering. This application is significant in the field of material science and drug delivery systems (Yin & Li, 2006).
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-11-4-2-1-3-9(11)7-14-6-5-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFFBGNZLRWYJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(diethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469916.png)
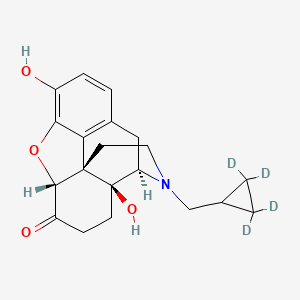

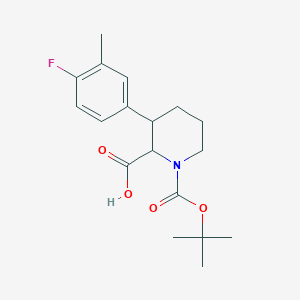

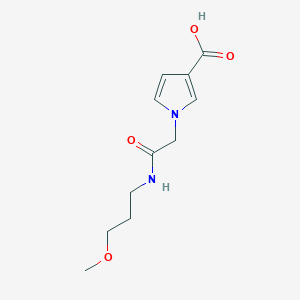


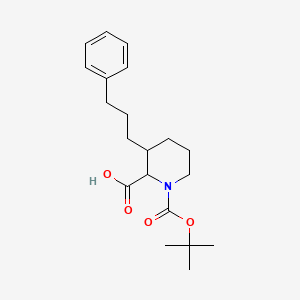
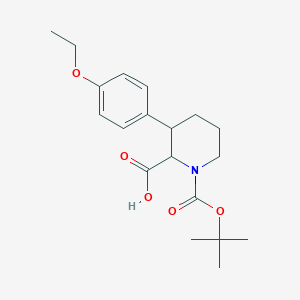
![8-chloro-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1469933.png)
